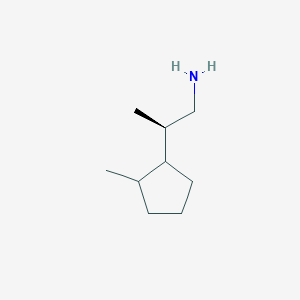
(2R)-2-(2-Methylcyclopentyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Methylcyclopentyl)propan-1-amine, also known as 2-Methyl-AP-237, is a novel synthetic opioid analgesic drug. It is a potent agonist of the mu-opioid receptor, which is responsible for pain relief and euphoria. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
(2R)-2-(2-Methylcyclopentyl)propan-1-amine is a mu-opioid receptor agonist, which means that it binds to and activates this receptor in the brain and spinal cord. This activation leads to the release of endogenous opioids, such as endorphins, which are responsible for pain relief and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Methylcyclopentyl)propan-1-amine are similar to those of other opioid drugs. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also lead to the development of tolerance and dependence with chronic use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(2-Methylcyclopentyl)propan-1-amine in lab experiments include its potency and selectivity for the mu-opioid receptor. It also has a relatively simple synthesis method, which makes it easily accessible for research purposes. However, the limitations of using this compound include its potential for abuse and addiction, as well as the risk of respiratory depression and other adverse effects.
Orientations Futures
There are several potential future directions for research involving (2R)-2-(2-Methylcyclopentyl)propan-1-amine. These include investigating its potential use in treating opioid addiction and withdrawal symptoms, as well as its efficacy and safety compared to other opioid drugs. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its analgesic effects and to develop new analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of (2R)-2-(2-Methylcyclopentyl)propan-1-amine involves the reaction of 2-methylcyclopentanone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(2R)-2-(2-Methylcyclopentyl)propan-1-amine has been studied extensively in the field of pain management. It has been shown to be a potent analgesic in animal models, with a potency similar to that of morphine. Additionally, this compound has been investigated for its potential use in treating opioid addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(2R)-2-(2-methylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-4-3-5-9(7)8(2)6-10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGGDVXTZQDORQ-MGURRDGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC1[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid](/img/structure/B2550032.png)
![3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2550033.png)
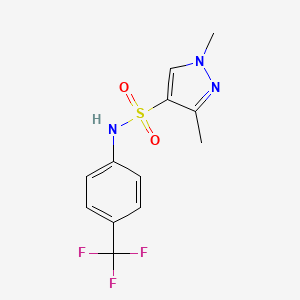
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2550036.png)
![7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B2550038.png)
![(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2550040.png)
![N-(4-ethylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2550042.png)


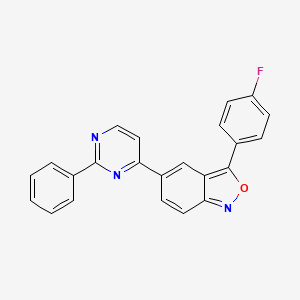
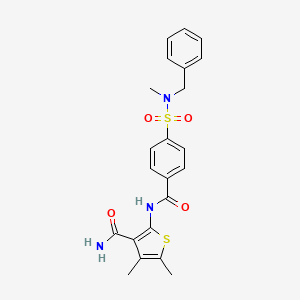
![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)
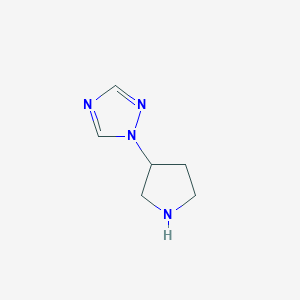
![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)